

experimental setup for reactions involving 3-Bromomethylpyridine hydrobromide

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Compound of Interest

Compound Name: *3-Bromomethylpyridine
hydrobromide*

Cat. No.: *B1337984*

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Application Notes: Reactions Involving 3-Bromomethylpyridine Hydrobromide

Introduction

3-Bromomethylpyridine hydrobromide is a versatile pyridinylmethylating agent extensively used in organic and medicinal chemistry.[1] As a stable, crystalline solid, it serves as a key building block for introducing the 3-pyridylmethyl moiety into various molecules.[1] This functional group is prevalent in numerous pharmacologically active compounds and agrochemicals. The hydrobromide salt form enhances the stability of the otherwise reactive 3-bromomethylpyridine free base, which has a tendency to polymerize.[2] Key applications involve nucleophilic substitution reactions, particularly the N-alkylation of amines and O-alkylation of phenols, to form more complex molecular architectures.[1][3][4]

Physicochemical Properties

A summary of the key physical and chemical properties of **3-Bromomethylpyridine hydrobromide** is provided below.

Property	Value	Reference
CAS Number	4916-55-6	[1]
Molecular Formula	C ₆ H ₆ BrN·HBr	[1]
Molecular Weight	252.94 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	150-155 °C	[1][5]
Purity	≥ 98%	[1]
Storage Conditions	2 - 8 °C	[1]

Experimental Protocols

Protocol 1: Synthesis of 3-(Bromomethyl)pyridine Hydrobromide via Wohl-Ziegler Bromination

This protocol describes the synthesis of the title compound from 3-pyridinemethanol using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.[6]

Materials:

- 3-Pyridinemethanol
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
- Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Hydrobromic Acid (HBr) in Acetic Acid or Diethyl Ether

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-pyridinemethanol (1.0 eq) in an anhydrous solvent like carbon tetrachloride.^[6]
- **Addition of Reagents:** Add N-Bromosuccinimide (1.1–1.5 eq) and a catalytic amount of a radical initiator such as AIBN (0.02–0.1 eq).^[6]
- **Reaction Execution:** Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.^[6]
- **Quenching and Extraction:** Wash the filtrate with a saturated NaHCO₃ solution to neutralize any remaining acid, followed by a water wash. Separate the organic layer.^[6]
- **Drying and Isolation:** Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. This yields the crude 3-(bromomethyl)pyridine free base, which is often unstable.^[6]
- **Salt Formation:** To form the stable hydrobromide salt, treat the crude product with a solution of HBr in either acetic acid or diethyl ether. The resulting precipitate is collected by filtration and dried to yield 3-(bromomethyl)pyridine hydrobromide.^[6]

Summary of Reagents and Conditions for Synthesis

Reactant	Reagent	Initiator	Solvent	Key Steps
3-Pyridinemethanol	N-Bromosuccinimide (NBS)	AIBN or BPO	Anhydrous CCl ₄ or Acetonitrile	Reflux, Filtration of Succinimide, HBr treatment for salt formation

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Protocol 2: General Procedure for N-Alkylation of Amines

3-Bromomethylpyridine hydrobromide is an effective agent for the alkylation of primary and secondary amines.^{[3][7]} A base is required to first neutralize the hydrobromide salt and then to scavenge the HBr produced during the reaction.

Materials:

- Primary or Secondary Amine
- **3-Bromomethylpyridine hydrobromide**
- Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))
- Solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))
- Ethyl Acetate
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine

Procedure:

- Reaction Setup: Dissolve the amine (1.0 eq) in the chosen solvent in a round-bottom flask.
- Addition of Reagents: Add the base (2.0-2.2 eq) to the solution. Then, add **3-Bromomethylpyridine hydrobromide** (1.0-1.2 eq) portion-wise while stirring.
- Reaction Execution: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.^[8]
- Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (base hydrobromide salt) forms, it can be removed by filtration.
- Extraction: Dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate.
- Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Representative N-Alkylation Reaction Conditions

Amine Substrate	Base	Solvent	Temperature	Yield (%)
Benzylamine	Triethylamine	DMF	20-25 °C	76
Aniline	DIPEA	Acetonitrile	Reflux	(Varies)
Morpholine	K ₂ CO ₃	DMF	80 °C	(Varies)

Note: Yields are representative for similar N-alkylation reactions and may vary based on the specific substrate and optimized conditions.[8]

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Protocol 3: General Procedure for O-Alkylation of Phenols

The O-alkylation of phenols with **3-Bromomethylpyridine hydrobromide** proceeds via a nucleophilic substitution mechanism, typically requiring a base to generate the more nucleophilic phenoxide ion.[4][9]

Materials:

- Phenol derivative
- **3-Bromomethylpyridine hydrobromide**
- Base (e.g., Potassium Carbonate (K_2CO_3), Sodium Hydride (NaH), or Cesium Carbonate (CS_2CO_3))
- Solvent (e.g., Acetone, Dimethylformamide (DMF), or Acetonitrile (ACN))
- Ethyl Acetate
- Water

Procedure:

- Reaction Setup: To a solution of the phenol (1.0 eq) in a suitable solvent, add the base (1.5-2.0 eq).
- Phenoxide Formation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the phenoxide salt.
- Addition of Alkylating Agent: Add **3-Bromomethylpyridine hydrobromide** (1.0-1.2 eq) to the reaction mixture.
- Reaction Execution: Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC).
- Work-up: Cool the reaction to room temperature and filter off any inorganic salts.
- Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and evaporate the solvent. Purify the crude product by column chromatography or recrystallization.

Logical Relationship: Salt vs. Free Base

For most nucleophilic substitution reactions, the hydrobromide salt must be neutralized to generate the reactive free base, 3-bromomethylpyridine. This is typically achieved in situ using a suitable base.

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caption="Conversion of the stable hydrobromide salt to the reactive free base."
```

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